(trans-2-(4-Fluorophenyl)cyclopropyl)methanol
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Description
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol is a chemical compound . It is manufactured by Key Organics Ltd .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to create similar structures . Additionally, a process for the preparation of cyclopropylmethanol has been described, which involves the dehydrogenation of cyclopropane carboxaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for a similar compound, (1R,2R)-2-(trifluoromethyl)cyclopropyl)methanol, is 1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4+/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, (1R,2R)-2-(trifluoromethyl)cyclopropyl)methanol has a molecular weight of 140.11 and is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol and its variants have been synthesized for various research applications. The synthesis process often involves lipase-catalyzed acylation and transesterification as key steps, with the subsequent separation and reduction of cyclopropane carboxylates. This process allows for the production of enantiopure monofluorinated phenylcyclopropanes with high enantiomeric excesses. The absolute configurations of these enantiomers have been confirmed through X-ray structural analysis (Rosen & Haufe, 2002).
Antiviral Applications
Monofluorinated cyclopropanoid nucleosides, derived from this compound, have shown specific antiviral activities. These compounds were synthesized and tested against various viruses, revealing that certain configurations of the synthesized nucleosides have low but specific activity against herpes simplex viruses (Rosen et al., 2004).
Conformational Preferences and Molecular Dynamics
The molecular structure of this compound and its derivatives has been extensively studied to understand its conformational preferences. Studies involving microwave spectroscopy and quantum chemical calculations revealed that the internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group significantly stabilizes certain rotamers of the compound (Møllendal et al., 2004).
Applications in Antitubercular Activities
A series of phenyl cyclopropyl methanones, synthesized from this compound, displayed significant antitubercular activities. These compounds were effective against Mycobacterium tuberculosis and showed promising results in vitro and in vivo. Their efficacy was highlighted by their activity against multidrug-resistant strains and their ability to reduce the bacillary density in infected mice (Bisht et al., 2010).
Properties
IUPAC Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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